

The Pharmacology of M40403: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Imisopasem manganese*

Cat. No.: B10826914

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Introduction

M40403, also known as **imisopasem manganese**, is a low-molecular-weight (483 Da) synthetic mimetic of the human manganese superoxide dismutase (MnSOD) enzyme.^{[1][2]} It belongs to a class of non-peptidyl manganese-containing compounds designed to catalytically scavenge superoxide anions (O_2^-).^[3] Unlike the native SOD enzyme, M40403 possesses greater in vivo stability and the ability to cross cellular membranes, offering a significant therapeutic advantage.^{[2][4]} This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of M40403, summarizing key preclinical findings and experimental methodologies.

Pharmacokinetics

While preclinical studies consistently refer to the high in vivo stability of M40403, specific quantitative pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are not extensively detailed in the currently available literature.^[2] The compound's low molecular weight and non-peptidic nature are designed to overcome the limitations of native SOD, which include a short half-life and poor cellular penetration.^[5]

Table 1: Pharmacokinetic Profile of M40403

Parameter	Value	Species/Model	Reference
Molecular Weight	483 Da	-	[1]
In Vivo Stability	Reported as high	Preclinical models	[2]
Half-life (t _{1/2})	Not reported	-	-
Clearance (CL)	Not reported	-	-
Volume of Distribution (V _d)	Not reported	-	-
Bioavailability (F%)	Not reported	-	-

Pharmacodynamics

The primary pharmacodynamic effect of M40403 is the catalytic dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[1] This activity underpins its protective effects across a range of pathological conditions driven by oxidative stress. M40403 is highly selective for superoxide and does not interact with other reactive oxygen species such as nitric oxide or peroxynitrite.[3]

In Vitro Activity

In vitro studies have quantified the superoxide scavenging efficacy of M40403.

Table 2: In Vitro Pharmacodynamic Properties of M40403

Parameter	Value	System	Reference
IC ₅₀ (Superoxide Scavenging)	6.3 μM	Xanthine/Xanthine Oxidase Assay	[1]
IC ₅₀ (NADPH Oxidase Inhibition)	31.6 μM	Rat Aortic Smooth Muscle Cells	[1]

In Vivo Efficacy

M40403 has demonstrated dose-dependent efficacy in various preclinical models of inflammation, ischemia-reperfusion injury, and chemotherapy-induced toxicity.

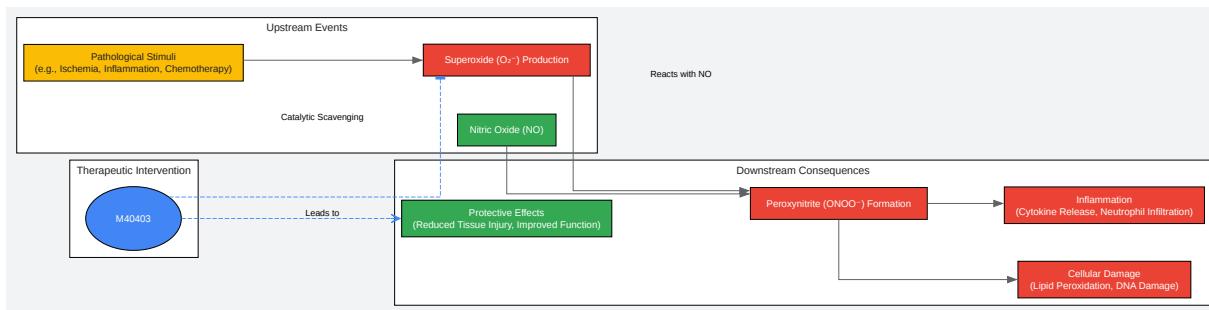
Table 3: Summary of In Vivo Dose-Response Studies for M40403

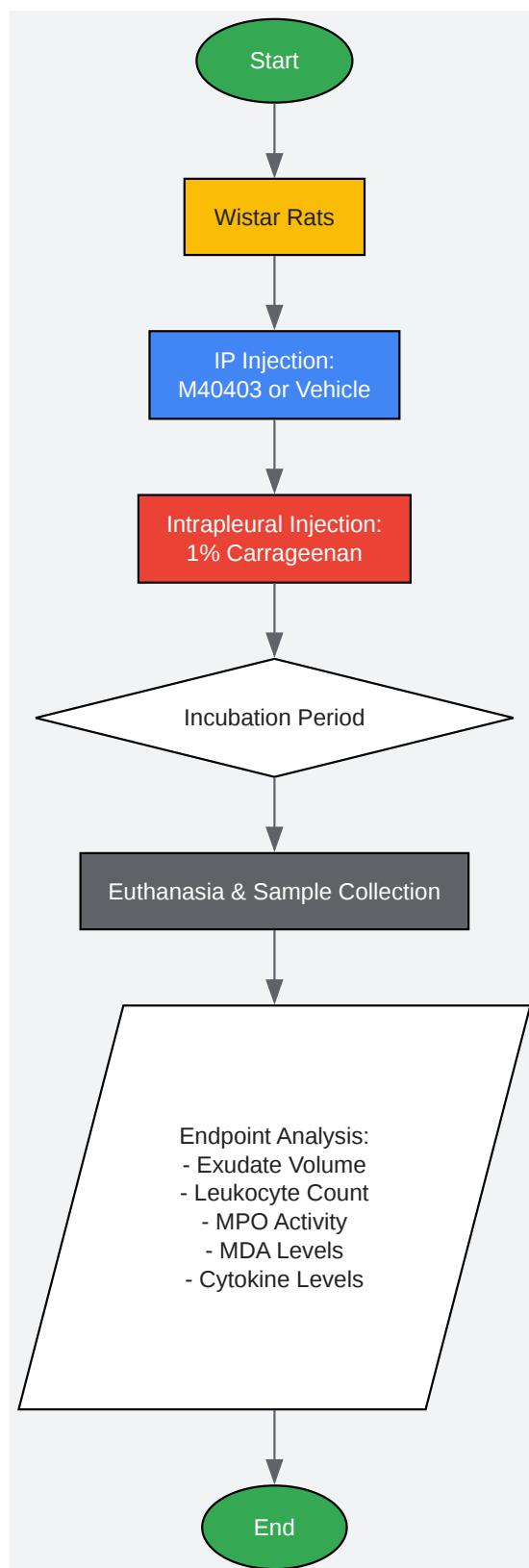
Model	Species	Dosing Regimen	Key Findings	Reference
Myocardial Ischemia-Reperfusion Injury	Rat	0.1-1 mg/kg, IV	Dose-dependent reduction in myocardial damage, neutrophil infiltration, and ventricular arrhythmias.	[6][7]
Carrageenan-Induced Pleurisy	Rat	5-20 mg/kg, IP	Dose-dependent inhibition of neutrophil infiltration and lipid peroxidation.	[8]
TNBS-Induced Colitis	Rat	5 mg/kg/day, IP	Significant reduction in colonic inflammation, myeloperoxidase activity, and body weight loss.	[9]
5-Fluorouracil-Induced Mucositis	Mouse	5 or 10 mg/kg, IP	Attenuation of intestinal apoptosis, weight loss, and serum TNF- α levels.	[10]
Interleukin-2 Induced Hypotension	Mouse	3 mg/kg, IP	Reversal of hypotension, allowing for IL-2 dose escalation.	[11]
Total Body Irradiation	Mouse	10-40 mg/kg, IP	Dose-dependent increase in 30-	[4]

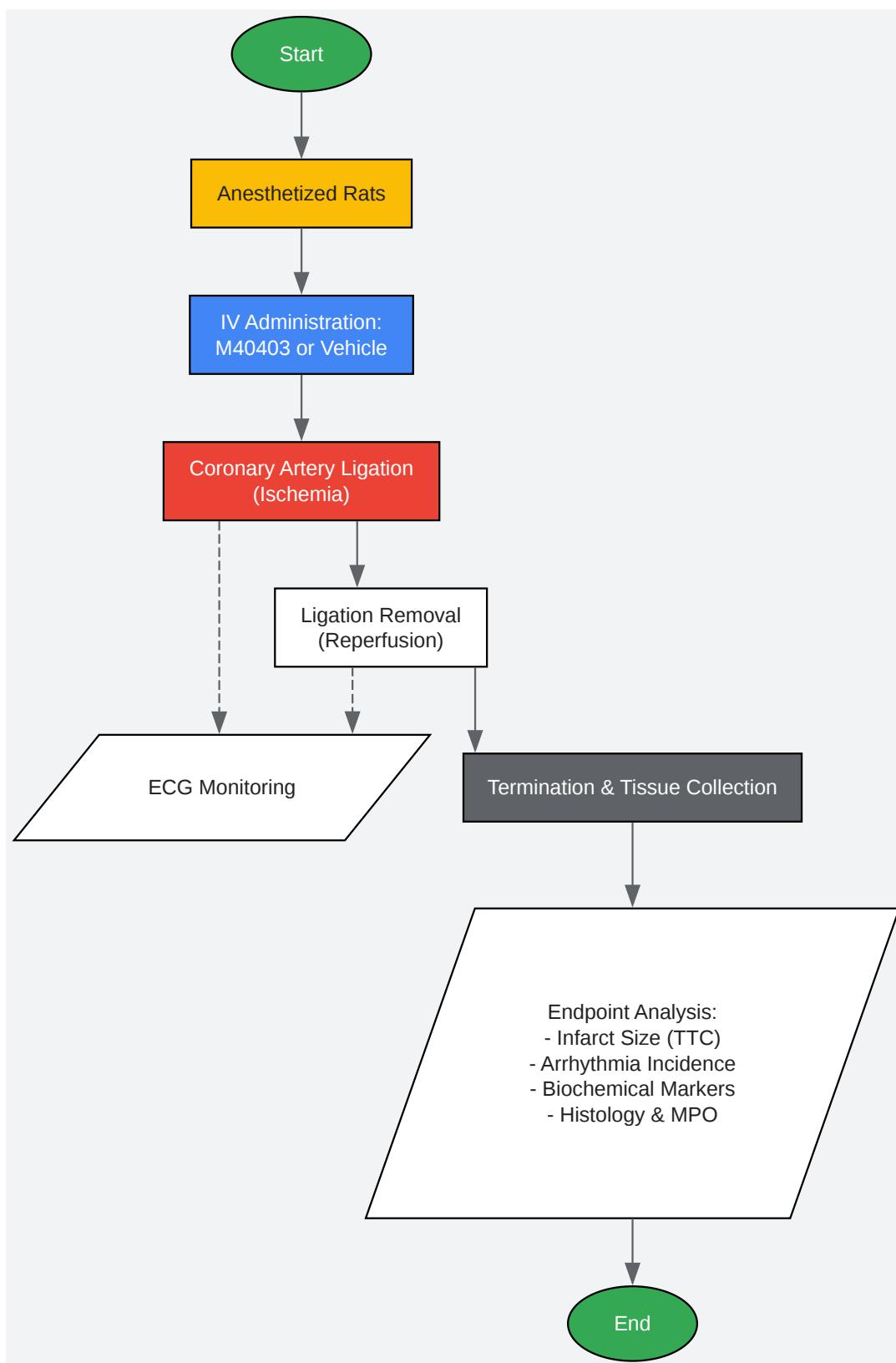
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Mechanism of Action & Signaling Pathways

The therapeutic effects of M40403 are rooted in its ability to mitigate superoxide-mediated pathology. By scavenging superoxide, M40403 prevents its reaction with nitric oxide, thereby inhibiting the formation of the highly damaging oxidant, peroxynitrite.^[6] This has several downstream consequences, including the preservation of beneficial nitric oxide signaling, reduction of cellular damage, and modulation of inflammatory cascades.







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